

In Vitro Binding Affinity of 360A to G-Quadruplex DNA: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

G-quadruplexes (G4s) are non-canonical secondary structures of nucleic acids formed in guanine-rich sequences. These structures are implicated in a variety of cellular processes, including telomere maintenance and gene regulation. Their prevalence in the promoter regions of oncogenes and in telomeres has made them attractive targets for cancer therapeutics. The compound **360A**, a 2,6-pyridine-dicarboxamide derivative, has emerged as a selective stabilizer of G-quadruplex DNA and an inhibitor of telomerase activity, showing promise as a potential anti-cancer agent. This technical guide provides an in-depth overview of the in vitro binding affinity of **360A** to G-quadruplex DNA, detailing the experimental protocols used for its characterization and the cellular pathways it affects.

Quantitative Binding Affinity of 360A to G-Quadruplex DNA

The binding affinity of **360A** and its analogs to G-quadruplex DNA has been evaluated using various biophysical techniques. The data, while not exhaustive for all G-quadruplex types, indicates a strong and selective interaction.



Compound	G-Quadruplex Target	Technique	Binding Affinity (K D / K a / IC 50)	Reference
360A	Human Telomeric (22GT)	ITC	K a ≈ 10 6 - 10 7 M -1	[1]
360A-Br	Human Telomeric (Tel22)	ITC	High Affinity (Thermodynamic data available)	[2]
360A	Telomerase	TRAP-G4 Assay	IC 50 = 300 nM	[3]
360A	Human Telomerase in HEK293T cells	Primer Extension Assay	IC 50 = 52 nM	[3]

Note: Direct comparative studies of **360A** binding to different G-quadruplex structures, such as telomeric versus oncogene promoters (e.g., c-myc), are still needed to fully elucidate its binding selectivity. The available data for other G-quadruplex binders, such as quindoline derivatives and peptides, show affinities for the c-myc G-quadruplex in the nanomolar to micromolar range.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the binding affinity of ligands like **360A** to G-quadruplex DNA. Below are outlines of key experimental protocols.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction, including the binding constant (K a), enthalpy (ΔH), and stoichiometry (n).

Methodology:

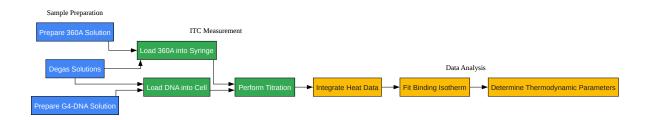
- Sample Preparation:
 - Prepare a solution of the G-quadruplex DNA (e.g., human telomeric or c-myc promoter sequence) in a suitable buffer (e.g., potassium phosphate buffer) to a final concentration of



approximately 10-20 µM.

- Prepare a solution of **360A** in the same buffer to a concentration approximately 10-fold higher than the DNA concentration.
- Thoroughly degas both solutions to prevent air bubbles.
- ITC Experiment:
 - Load the G-quadruplex DNA solution into the sample cell of the ITC instrument.
 - Load the 360A solution into the injection syringe.
 - Set the experimental parameters, including temperature (typically 25°C), stirring speed, and injection volume.
 - Perform a series of injections of the 360A solution into the DNA solution.
- Data Analysis:
 - The raw data, consisting of heat changes per injection, is integrated to generate a binding isotherm.
 - Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (K a , ΔH, and n). The dissociation constant (K d) can be calculated as the reciprocal of K a .





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Isothermal Titration Calorimetry (ITC) Workflow

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

FRET melting assays are used to determine the thermal stability of G-quadruplex DNA in the presence of a ligand. An increase in the melting temperature (T m) indicates that the ligand stabilizes the G-quadruplex structure.

Methodology:

- Oligonucleotide Design:
 - Synthesize a G-quadruplex-forming oligonucleotide with a fluorescent donor (e.g., FAM) at one terminus and a quencher (e.g., TAMRA) at the other. In the folded G-quadruplex conformation, the donor and quencher are in close proximity, resulting in low fluorescence.
- Assay Setup:
 - Prepare a solution of the dual-labeled oligonucleotide in a suitable buffer containing potassium ions.



- Add varying concentrations of 360A to the oligonucleotide solution.
- · Melting Curve Analysis:
 - Measure the fluorescence of the samples as the temperature is gradually increased.
 - The melting temperature (T m) is the temperature at which 50% of the G-quadruplexes are unfolded, resulting in a significant increase in fluorescence.
- Data Analysis:
 - Plot the change in fluorescence against temperature to obtain a melting curve.
 - Determine the T m for each concentration of 360A. An increase in T m with increasing ligand concentration indicates stabilization of the G-quadruplex.



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FRET Melting Assay Workflow

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte. It provides kinetic data (association and dissociation rate constants) from which the binding affinity can be derived.

Methodology:



- · Sensor Chip Preparation:
 - Immobilize a biotinylated G-quadruplex-forming oligonucleotide onto a streptavidin-coated sensor chip.
- Binding Analysis:
 - Flow solutions of 360A at various concentrations over the sensor chip surface.
 - Monitor the change in the SPR signal, which is proportional to the mass of 360A binding to the immobilized DNA.
 - After the association phase, flow buffer over the chip to monitor the dissociation of 360A.
- Data Analysis:
 - The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k a) and the dissociation rate constant (k d).
 - The equilibrium dissociation constant (K d) is calculated as the ratio of k d to k a .

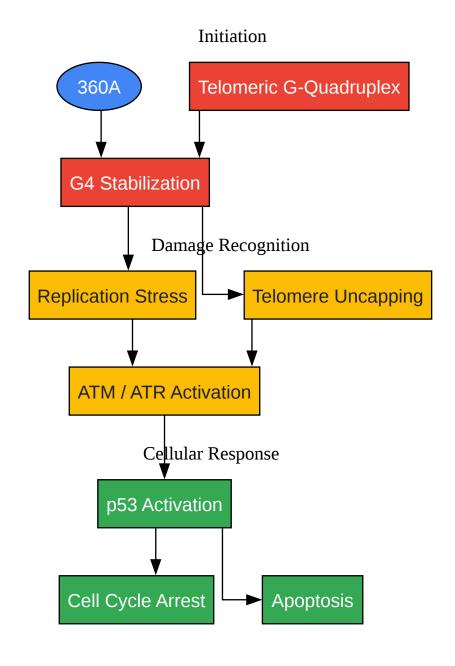
Signaling Pathways Affected by 360A

The stabilization of G-quadruplex structures by **360A** has significant downstream cellular consequences, primarily impacting telomere integrity and oncogene expression.

Telomere Damage Response Pathway

By stabilizing G-quadruplexes at telomeres, **360A** can interfere with telomere replication and maintenance, leading to a DNA damage response.





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360A-Induced Telomere Damage Response

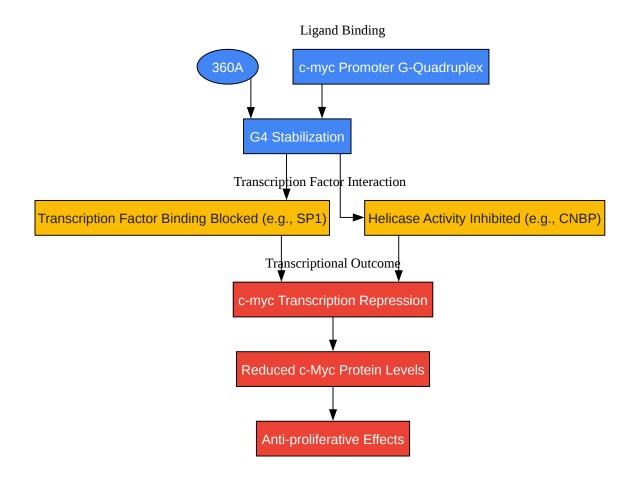
Stabilization of telomeric G-quadruplexes by **360A** can lead to replication fork stalling and telomere uncapping. These events are recognized by the DNA damage response (DDR) machinery, leading to the activation of the ATM and ATR kinases. Activated ATM/ATR then phosphorylates and activates downstream effectors, including the tumor suppressor p53. p53



activation can subsequently trigger cell cycle arrest or apoptosis, preventing the proliferation of cells with damaged telomeres.

Inhibition of c-myc Transcription

The promoter region of the c-myc oncogene contains a G-quadruplex-forming sequence that acts as a transcriptional silencer. By stabilizing this structure, **360A** can inhibit c-myc expression.



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Mechanism of 360A-mediated c-myc Inhibition

The stabilization of the G-quadruplex in the c-myc promoter by **360A** can inhibit transcription through at least two mechanisms. Firstly, the stabilized G-quadruplex can physically block the binding of essential transcription factors, such as SP1, to their recognition sites within the promoter. Secondly, it can inhibit the activity of helicases like CNBP, which are required to unwind the G-quadruplex and allow transcription to proceed. The net result is the repression of c-myc transcription, leading to reduced levels of the c-Myc oncoprotein and subsequent anti-proliferative effects.

Conclusion

The G-quadruplex stabilizer **360A** demonstrates significant potential as a therapeutic agent by selectively targeting these non-canonical DNA structures. Its ability to induce a DNA damage response at telomeres and repress the transcription of key oncogenes like c-myc underscores its multi-faceted anti-cancer activity. The experimental protocols and mechanistic insights provided in this guide offer a framework for the continued investigation and development of **360A** and other G-quadruplex-targeting compounds for clinical applications. Further research to obtain a more comprehensive quantitative binding profile and to further elucidate the intricate details of the signaling pathways it modulates will be crucial for its advancement.

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